![molecular formula C7H6N2S B571333 2H-Pyrido[2,3-e][1,3]thiazine CAS No. 119504-49-3](/img/structure/B571333.png)
2H-Pyrido[2,3-e][1,3]thiazine
Overview
Description
2H-Pyrido[2,3-e][1,3]thiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of thiazine derivatives, which are known for their diverse biological and pharmacological activities. The unique arrangement of atoms in this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido[2,3-e][1,3]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and an alkyl halide, followed by cyclization to form the thiazine ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrido[2,3-e][1,3]thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base and are conducted at moderate temperatures
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and various substituted thiazine compounds .
Scientific Research Applications
Structural Characteristics
2H-Pyrido[2,3-e][1,3]thiazine features a fused pyridine and thiazine ring structure, which contributes to its distinct chemical properties. The presence of nitrogen and sulfur within the ring system enhances its reactivity and biological interactions. The molecular formula is C₁₃H₉N₃S, with a molecular weight of approximately 280.30 g/mol.
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain synthesized derivatives exhibited strong antibacterial activity against Trypanosoma brucei, the causative agent of African Sleeping Sickness .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In one study, specific derivatives were shown to modulate immunological responses and reduce inflammation markers in animal models .
Potential Drug Development
The unique interactions of this compound with biological targets make it a candidate for drug development. Its ability to inhibit enzymes involved in inflammatory processes suggests potential therapeutic applications in treating chronic inflammatory diseases .
Agricultural Applications
Pesticidal Properties
Recent studies have explored the use of this compound derivatives as pesticides. Compounds derived from this structure have shown promise in controlling agricultural pests due to their biological activity against insects .
Materials Science Applications
Polymer Chemistry
The synthesis of polymers incorporating this compound units has been investigated for developing materials with enhanced properties. These polymers exhibit improved thermal stability and mechanical strength compared to traditional materials .
Case Studies
Study | Findings | Application Area |
---|---|---|
Nayak et al., 2022 | Synthesis of derivatives showed antibacterial activity against T. brucei. | Medicinal Chemistry |
Malfara et al., 2021 | Inhibition of growth in kinetoplastid parasites. | Infectious Disease Treatment |
Liporagi-Lopes et al., 2020 | Antifungal bioactivity demonstrated in laboratory settings. | Agriculture |
Mechanism of Action
The mechanism of action of 2H-Pyrido[2,3-e][1,3]thiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific biological activity being studied. For example, in anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2H-Pyrido[2,3-e][1,3]thiazine can be compared with other similar compounds such as:
2H-Benzo[e][1,2,4]thiadiazine: Known for its PI3Kδ inhibitory activity, this compound exhibits different biological activities compared to this compound.
Imidazo[2,1-b][1,3]thiazines: These compounds are important for their bioactive properties, including antituberculosis and electroluminescent applications.
Thioxopyrimidines: These compounds possess diverse biological activities, such as antioxidant and radioprotective properties.
The uniqueness of this compound lies in its specific arrangement of atoms and the resulting biological activities, which differ from those of its analogs .
Biological Activity
2H-Pyrido[2,3-e][1,3]thiazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused pyridine and thiazine ring structure, characterized by the molecular formula and a molecular weight of approximately 150.20 g/mol. The presence of nitrogen and sulfur atoms within its ring system contributes to its unique chemical properties and biological activities.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : It has been reported to possess antifungal activity against fungi like Candida albicans and Cryptococcus neoformans, making it a potential candidate for treating fungal infections .
- Anticancer Effects : Several studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell cycle regulation. For instance, compounds derived from the this compound scaffold have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation. For example, it has been noted that certain derivatives can inhibit glycosidase enzymes .
- Induction of Apoptosis : In cancer research, the mechanism often involves the activation of apoptotic pathways through mitochondrial dysfunction or modulation of pro-apoptotic proteins .
Anticancer Activity
A study conducted by Silverberg et al. (2021) reported that derivatives of this compound exhibited potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compounds were found to disrupt cytokinesis in treated cells, indicating a specific target within the cell cycle machinery .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound derivatives against multidrug-resistant bacterial strains. The results demonstrated significant inhibition rates comparable to conventional antibiotics .
Summary of Biological Activities
Activity Type | Pathogens/Targets | Observations |
---|---|---|
Antimicrobial | Staphylococcus aureus, E. coli | Effective in inhibiting bacterial growth |
Antifungal | Candida albicans, C. neoformans | Significant antifungal activity |
Anticancer | Various cancer cell lines | Induces apoptosis and disrupts cell cycle |
Properties
IUPAC Name |
2H-pyrido[2,3-e][1,3]thiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-2-7-6(9-3-1)4-8-5-10-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGLPIFIEVRDRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=CC2=C(S1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663838 | |
Record name | 2H-Pyrido[2,3-e][1,3]thiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119504-49-3 | |
Record name | 2H-Pyrido[2,3-e][1,3]thiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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